molecular formula C8H10O2 B082542 3-Hydroxyphenethyl alcohol CAS No. 13398-94-2

3-Hydroxyphenethyl alcohol

Cat. No. B082542
CAS RN: 13398-94-2
M. Wt: 138.16 g/mol
InChI Key: AMQIPHZFLIDOCB-UHFFFAOYSA-N
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Description

3-Hydroxyphenethyl alcohol, also known as 2-(3-Hydroxyphenyl)ethanol, is a colorless to pale yellow liquid . It is slightly soluble in water, soluble in ethanol and ether solvents .


Synthesis Analysis

The synthesis of 3-Hydroxyphenethyl alcohol involves the esterification of p-hydroxybenzaldehyde with ethanol . The reaction conditions typically include the presence of an acid catalyst and an appropriate temperature or pressure .


Molecular Structure Analysis

The linear formula of 3-Hydroxyphenethyl alcohol is HOC6H4CH2CH2OH . It has a molecular weight of 138.16 .


Chemical Reactions Analysis

Alcohols, including 3-Hydroxyphenethyl alcohol, can undergo a variety of chemical reactions. For instance, a base can abstract a proton from the carbon adjacent to the carbonyl group, and the anion intermediate then expels the –OH group with simultaneous protonation by an acid (HA) to form water .


Physical And Chemical Properties Analysis

3-Hydroxyphenethyl alcohol has a melting point of about 44-47°C . Its boiling point is about 247-248°C . It is slightly soluble in water, soluble in ethanol and ether solvents .

Scientific Research Applications

Antioxidant Activity

Phenolic compounds, including 3-(2-Hydroxyethyl)phenol, are known for their potent antioxidant activities . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases such as heart disease and cancer.

Antimicrobial Properties

The compound exhibits antimicrobial properties, making it useful in the fight against various bacterial and fungal infections . It can be used in the development of new antimicrobial agents or incorporated into materials to give them antimicrobial properties.

Anti-inflammatory Uses

3-(2-Hydroxyethyl)phenol has shown anti-inflammatory activities . This makes it a potential candidate for the development of new anti-inflammatory drugs, particularly for conditions where inflammation plays a key role, such as arthritis and asthma.

Antiproliferative Effects

The compound has demonstrated antiproliferative effects , meaning it can inhibit the growth and proliferation of cells. This property is particularly useful in the context of cancer treatment, where the goal is often to stop the growth and spread of cancer cells.

Industrial Applications

Due to its chemical properties, 3-(2-Hydroxyethyl)phenol can be used in various industrial applications. For example, it can be used in the synthesis of other complex organic compounds .

Research Tool

As a phenolic compound, 3-(2-Hydroxyethyl)phenol can be used as a research tool in biochemistry and molecular biology . For instance, it can be used to study the effects of phenolic compounds on various biological processes or to develop new methods for detecting phenolic compounds.

Mechanism of Action

Target of Action

3-(2-Hydroxyethyl)phenol, also known as 3-Hydroxyphenethyl alcohol or 2-(3-Hydroxyphenyl)ethanol, has been found to interact with the SARS-CoV-2 papain-like protease (PLpro) . PLpro is a crucial enzyme in the life cycle of coronaviruses, facilitating the cleavage of the viral polypeptide chain and helping the virus evade the host’s innate immune responses .

Mode of Action

The compound binds to PLpro, preventing essential molecular interactions with Interferon-stimulated gene 15 (ISG15), a protein that plays a key role in the immune response to viral infections . By inhibiting the deISGylation activity of PLpro, 3-(2-Hydroxyethyl)phenol can potentially disrupt the life cycle of the virus .

Biochemical Pathways

Phenolic compounds like 3-(2-Hydroxyethyl)phenol are primarily biosynthesized through the shikimic acid pathway in plants . The key enzyme in this pathway is phenylalanine ammonia lyase, which connects primary metabolism to secondary metabolism . The compound’s interaction with PLpro and ISG15 may affect various biochemical pathways related to viral replication and the host’s immune response .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Hydroxyethyl)phenol is currently limited. Its physicochemical properties such as a molecular weight of 13816, a density of 1082 g/mL at 25 °C, and a boiling point of 168-173 °C/4 mmHg suggest that it may have good bioavailability .

Result of Action

The inhibition of PLpro’s deISGylation activity by 3-(2-Hydroxyethyl)phenol can lead to the disruption of the viral life cycle, potentially reducing the replication of the virus . This could result in a decrease in viral load and an improvement in the host’s immune response .

Action Environment

The action of 3-(2-Hydroxyethyl)phenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, pH, and the presence of other substances . It should be stored in a cool, dry place, away from oxidizing agents and acids . It’s also important to note that this compound is harmful to aquatic environments and should be prevented from entering groundwater, waterways, or sewage systems .

Safety and Hazards

3-Hydroxyphenethyl alcohol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

3-(2-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQIPHZFLIDOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158438
Record name 3-Hydroxyphenethyl alcohol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyphenethyl alcohol

CAS RN

13398-94-2
Record name 3-Hydroxybenzeneethanol
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Record name 3-Hydroxyphenethyl alcohol
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Record name 13398-94-2
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Record name 3-Hydroxyphenethyl alcohol
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Record name 3-hydroxyphenethyl alcohol
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Record name 3-HYDROXYPHENETHYL ALCOHOL
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Synthesis routes and methods

Procedure details

To a solution of 3-hydroxyphenylacetic acid (3.04 g, 20.0 mmol) in tetrahydrofuran (30 ml) was added at 0° C. borane-tetrahydrofuran complex (1M, 30.0 ml, 30.0 mmol) under an atmosphere of nitrogen. The mixture was stirred for 1 hour, followed by addition of water and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and concentrated to give the subject compound (2.76 g, 100%).
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Hydroxyphenethyl alcohol being found in Bulbophyllum odoratissimum?

A1: [] The discovery of 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside), a novel phenolic glycoside derived from 3-Hydroxyphenethyl alcohol, in Bulbophyllum odoratissimum is significant. This finding suggests that this orchid species, and potentially others within the genus, could be a source of unique bioactive compounds. Further research is needed to fully understand the potential medicinal properties of bulbophyllinoside and other related compounds found in Bulbophyllum odoratissimum. []

Q2: How does the structure of 3-Hydroxyphenethyl alcohol relate to its presence as a glycoside in plants?

A2: [, ] 3-Hydroxyphenethyl alcohol possesses a primary alcohol group which can readily form glycosidic bonds with sugar molecules. This results in the formation of various glycosides, such as 3-Hydroxyphenethyl alcohol 4-O-(6'-O-beta-apiofuranosyl)-beta-D-glucopyranoside (bulbophyllinoside) found in Bulbophyllum odoratissimum [], 4′-O-[6′′-O-(4′′′-hydroxy-3′′′,5′′′-imethoxybenzoyl)-β-D-glucopyranosyl]-3′-hydroxyphenethyl alcohol isolated from Antidesma hainanensis []. These glycosylated forms often exhibit enhanced water solubility and stability compared to the parent compound, influencing their biological activity and potential applications.

Q3: Are there any other phenylpropanoid glycosides related to 3-Hydroxyphenethyl alcohol found in plants?

A3: [] Yes, besides 3-Hydroxyphenethyl alcohol 4-O-beta-D-glucopyranoside, Oplopanax horridus contains other phenylpropanoid glycosides like homovanillyl alcohol 4-O-beta-D-glucopyranoside, 3,5-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside, and 3-dimethoxycinnamyl alcohol 4-O-beta-D-glucopyranoside. These compounds showcase the diversity of phenylpropanoid glycosides present in plants and their potential as sources for novel bioactive compounds. []

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